MFCD18317052

Description

Based on general guidelines for chemical analysis and industrial compound characterization , its identification likely follows standardized protocols for physicochemical properties, purity, and functional categorization. For instance, compounds with MDL numbers are typically cataloged with details such as molecular weight, solubility, and hazard classifications, as seen in analogous entries like CAS 1022150-11-3 (MFCD28167899) and CAS 1761-61-1 (MFCD00003330) . While direct data on MFCD18317052 is sparse, its classification suggests relevance in pharmaceutical or materials science research, given the emphasis on structural analogs in drug development and industrial chemistry .

Properties

IUPAC Name |

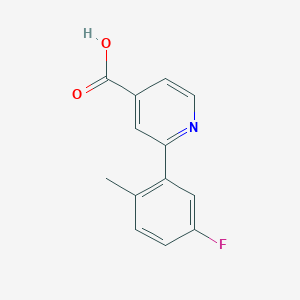

2-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-2-3-10(14)7-11(8)12-6-9(13(16)17)4-5-15-12/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEIQPXAIAQKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687210 | |

| Record name | 2-(5-Fluoro-2-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-53-5 | |

| Record name | 2-(5-Fluoro-2-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317052 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the use of high-purity reagents and controlled environments to ensure the desired chemical structure is achieved. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods ensure consistent quality and high yield of the compound. The industrial production also involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: MFCD18317052 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and the presence of catalysts to drive the reactions efficiently.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD18317052 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it serves as a tool for studying cellular mechanisms and interactions. In medicine, this compound is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. Industrially, the compound is utilized in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of MFCD18317052 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18317052, we compare it with structurally or functionally analogous compounds, adhering to methodologies outlined in the International Council for Harmonisation (ICH) guidelines and academic frameworks . Below is a comparative analysis using proxy compounds from published datasets:

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Findings:

Structural Analogues: CAS 1022150-11-3 shares functional groups (e.g., amide, nitro) common in drug intermediates, suggesting this compound may similarly serve in medicinal chemistry .

Synthetic Complexity :

- Both proxy compounds employ polar aprotic solvents (DMF, THF) and catalysts (K₂CO₃, A-FGO), indicating this compound’s synthesis might require analogous conditions for stability or yield optimization .

Safety Profiles :

- Hazard statements (e.g., H302: harmful if swallowed) align with industrial handling protocols for nitro or brominated compounds, implying this compound may necessitate similar safety measures .

Research Implications and Limitations

While this analysis relies on indirect data, it underscores the importance of structural and functional benchmarking in compound characterization. For this compound, future studies should prioritize:

- Elucidating Molecular Structure : X-ray crystallography or NMR spectroscopy to confirm functional groups .

- Expanding Solubility Data : ESOL or SILICOS-IT models to predict bioavailability or formulation compatibility .

- Industrial Validation : Testing in catalytic or pharmaceutical workflows to assess performance against analogs like CAS 1022150-11-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.